(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

Catalog No.
S12230062
CAS No.
M.F
C11H7Cl2N3O
M. Wt
268.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)...

Product Name

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

InChI

InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3

InChI Key

MOQUCAPOGBXEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone (CAS 1416373-37-9) is a specialized bis-heterocyclic ketone intermediate featuring a 4,6-dichloropyrimidine electrophilic core and a sterically hindered 2-methylpyridin-3-yl moiety [1]. In procurement and chemical manufacturing, it serves as a critical late-stage building block for the synthesis of 3-(2-methylpyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are foundational scaffolds in targeted kinase inhibitors such as PDGFR modulators [2]. The presence of two reactive chlorine atoms adjacent to the ketone functionality enables highly regioselective cyclization with hydrazine reagents, forming the bicyclic core while retaining a functionalizable chloride at the 4-position for subsequent nucleophilic aromatic substitution (SNAr) [3].

Research Fit

Workflow Sequential SₙAr diversification platform for kinase inhibitor scaffolds
Selection Dual orthogonal chlorine sites with carbonyl bridge; 2-methyl pyridine ring for conformational control
Use Context CDK4/6-selective inhibitor lead generation and parallel library synthesis

Substituting this specific intermediate with simpler pyrimidine building blocks or attempting to install the 2-methylpyridin-3-yl group at a later stage fundamentally alters the synthetic workflow and process economics [1]. Generic approaches typically rely on the cross-coupling of 2-methylpyridin-3-ylboronic acid onto a pre-formed 3-iodo-pyrazolo[3,4-d]pyrimidine core [2]. This late-stage metalation strategy frequently suffers from steric hindrance caused by the ortho-methyl group, leading to incomplete conversion and requiring expensive palladium catalysts that necessitate rigorous downstream heavy-metal scavenging [3]. Procuring the pre-formed ketone bypasses these cross-coupling bottlenecks, allowing the sterically demanding C-C bond to be established prior to the sensitive pyrazole ring closure.

Substitution Risk

2-Methyl Conformational Bias

Removing the 2-methyl group alters carbonyl bridge rotation and dihedral angle, shifting reactivity and pharmacophore topology — direct replacement may require route re-optimization.

Aryl Ring Substitution Pattern

Phenyl or unsubstituted pyridin-3-yl analogs lack the steric and electronic profile of 2-methylpyridine; SₙAr kinetics and regioselectivity can differ substantially.

Orthogonal Dichloride vs. Mono-Chloro

Mono-chlorinated pyrimidine intermediates offer only one diversification site, reducing library efficiency and requiring additional steps to achieve dual-substitution patterns.

Regioselective Cyclization vs. Late-Stage Cross-Coupling

When synthesizing 3-(2-methylpyridin-3-yl)-pyrazolo[3,4-d]pyrimidine cores, utilizing the pre-formed (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone with hydrazine yields the desired bicyclic scaffold with >90% regioselectivity [1]. In contrast, the baseline approach of Suzuki cross-coupling 2-methylpyridin-3-ylboronic acid onto a 3-iodo-pyrazolo[3,4-d]pyrimidine core typically results in 30-50% lower overall yields due to steric hindrance from the ortho-methyl group and protodeboronation side reactions [2].

Evidence DimensionOverall yield of the 3-(2-methylpyridin-3-yl)-pyrazolo[3,4-d]pyrimidine core
Target Compound Data>90% regioselectivity and high yield via direct hydrazine cyclization
Comparator Or BaselineLate-stage Suzuki coupling on 3-iodo-pyrazolo[3,4-d]pyrimidine (30-50% lower yield)
Quantified Difference30-50% yield improvement and elimination of palladium catalysts
ConditionsHydrazine cyclization at 20-80 °C vs. Pd-catalyzed cross-coupling at elevated temperatures

Eliminating late-stage transition metal catalysis significantly reduces purification costs and improves synthetic efficiency for industrial scale-up.

Reactive Sites
Class-level inference
2 vs. 1 chlorine leaving groups for sequential SₙAr
Dual-site diversification without protection/deprotection steps
Carbaldehyde analogs compete due to reactive aldehyde; requires review

Post-Cyclization SNAr Reactivity at the 4-Position

Following the hydrazine-mediated ring closure of (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, the resulting intermediate retains a chlorine atom at the 4-position, which undergoes SNAr with amine nucleophiles at 20-80 °C [1]. When compared to alternative precursors that leave a 4-methoxy or 4-methylthio group on the pyrimidine core, the 4-chloro intermediate reacts 5 to 10 times faster and does not require oxidative activation (e.g., converting thioethers to sulfones) prior to amination [2].

Evidence DimensionSNAr reaction rate and conditions
Target Compound DataDirect amination at 20-80 °C
Comparator Or Baseline4-methylthio pyrazolo[3,4-d]pyrimidine derivatives (requires oxidation and/or higher temperatures)
Quantified Difference5-10x faster reaction rate without additional activation steps
ConditionsNucleophilic aromatic substitution with aliphatic amines

Procuring the dichloro precursor streamlines the final amination steps, reducing the total step count and avoiding harsh oxidative conditions.

Purity Benchmark
Cross-study comparable
NLT 98% (ISO-certified) vs. undocumented purity for analogs
Certified purity reduces batch variability in SAR studies
Vendor specifications may vary; request CoA for each lot

Purity-Linked Reproducibility in Bicyclic Core Assembly

The use of high-purity (>98%) (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is critical for scalable manufacturing, as it directly suppresses the formation of des-chloro impurities during the cyclization step [1]. Compared to using crude or <95% purity technical grade material, the >98% pure target compound reduces downstream chromatographic purification time by up to 40%, as it prevents the generation of closely eluting mono-chloro pyrazolo[3,4-d]pyrimidine side products [2].

Evidence DimensionDownstream purification time
Target Compound Data>98% purity precursor
Comparator Or Baseline<95% purity technical grade precursor
Quantified DifferenceUp to 40% reduction in chromatographic purification time
ConditionsPilot-scale synthesis and isolation of the pyrazolo[3,4-d]pyrimidine core

Starting with high-purity bis-electrophiles is critical in pharmaceutical manufacturing to prevent the propagation of structurally similar, difficult-to-remove impurities.

Storage Stability
Cross-study comparable
Neat solid: 2–8°C long-term; stock solutions: −80°C/6 months
Simplified inventory: no dedicated −20°C freezer required for neat material
Carbaldehyde analogs require −20°C storage; stock stability undocumented
Patent Pharmacophore
Class-level inference
Core scaffold maps to EP3357922A1 CDK4/6-selective inhibitor formula
Patent-anchored scaffold for CDK4/6 chemical space; supports target-class relevance
Structural analogs lack explicit CDK4/6 patent anchoring; context-dependent

Synthesis of PDGFR and Related Kinase Inhibitors

Directly downstream of its regioselective cyclization profile (Section 3), this compound is procured for the development and manufacturing of pyrazolo[3,4-d]pyrimidine-based PDGFR inhibitors. The pre-installed 2-methylpyridin-3-yl group ensures the correct spatial orientation required for binding in the kinase hinge region, bypassing the need for complex late-stage functionalization [1].

Parallel Library Generation for Lead Optimization

Because the cyclized intermediate retains a highly reactive 4-chloro substituent (Section 3), this compound is utilized as a central hub for generating libraries of 4-amino-substituted 3-(2-methylpyridin-3-yl)pyrazolo[3,4-d]pyrimidines. The mild SNAr conditions allow for the rapid, parallel introduction of diverse amine nucleophiles without degrading the bicyclic core [2].

Heavy-Metal-Free Scale-Up Manufacturing

For the pilot-plant scale synthesis of active pharmaceutical ingredients (APIs), this precursor is selected to avoid late-stage palladium-catalyzed cross-coupling. By establishing the sterically hindered C-C bond prior to ring closure, process chemists eliminate the risk of heavy-metal contamination in the final API, streamlining regulatory compliance and reducing scavenging costs [3].

Application Fit

Application
Selection Property
Validation Focus
CDK4/6-selective inhibitor lead generation
2-Methylpyridine hinge-binding motif and dual chloride sites
CDK4/6 vs. CDK2 selectivity profile mapping
High-throughput parallel library synthesis
Orthogonal sequential SₙAr at 4- and 6-chloro positions
Diversification efficiency and regioselectivity control
Fragment-based screening and target engagement
Low MW fragment with dual H-bond acceptor motifs
Fragment hit confirmation and solubility/stability profiling
CDK inhibitor process chemistry development
Multi-supplier ISO-certified availability and refrigerated storage
Scale-up reproducibility and supply chain redundancy

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

266.9966172 g/mol

Monoisotopic Mass

266.9966172 g/mol

Heavy Atom Count

17

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